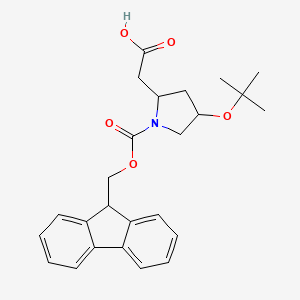

Fmoc-L-beta-Homohyp(tBu)-OH

Description

Overview of Unnatural Amino Acids as Building Blocks in Peptide Chemistry

Unnatural amino acids, also known as non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-coding amino acids. sigmaaldrich.comqyaobio.com These can be naturally occurring compounds not found in proteins or entirely synthetic molecules. qyaobio.com Their incorporation into peptide chains is a powerful strategy in medicinal chemistry and drug discovery to create peptides with enhanced therapeutic properties. sigmaaldrich.comformulationbio.com

The use of unnatural amino acids offers several advantages:

Increased Stability: Peptides containing unnatural amino acids often exhibit greater resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life. qyaobio.comformulationbio.com

Enhanced Receptor Binding and Selectivity: The unique side chains and conformational properties of unnatural amino acids can lead to improved binding affinity and selectivity for specific biological targets. qyaobio.comformulationbio.com

Modified Biological Activity: They can be used to modulate the activity of a peptide, turning an agonist into an antagonist or vice versa. qyaobio.comformulationbio.com

Conformational Constraints: The incorporation of specific unnatural amino acids can induce and stabilize secondary structures like α-helices, β-sheets, and turns, which is crucial for biological activity. qyaobio.comjpt.com

Unnatural amino acids are widely used as chiral building blocks and molecular scaffolds in the construction of combinatorial libraries for drug screening. sigmaaldrich.com

Significance of Beta-Amino Acid Incorporation in Peptide and Peptidomimetic Design

Beta-amino acids are structural isomers of the common alpha-amino acids, distinguished by the presence of two carbon atoms separating the amino and carboxyl functional groups, as opposed to one in alpha-amino acids. nih.govingentaconnect.com This seemingly small structural change has profound implications for the resulting peptide's structure and function.

The incorporation of beta-amino acids into peptides is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govrsc.org Peptides containing beta-amino acids, often referred to as β-peptides or α,β-hybrid peptides, can adopt stable and predictable secondary structures, including helices, sheets, and turns, even in short sequences. acs.org

A significant advantage of incorporating beta-amino acids is the enhanced stability against enzymatic degradation. nih.govacs.org The altered backbone structure is not recognized by many proteases, leading to a longer duration of action in a biological system. nih.gov Furthermore, the increased structural diversity offered by beta-amino acids, with the potential for substitution at both the α and β carbons, provides a vast chemical space for designing novel bioactive molecules. nih.govingentaconnect.com This versatility has led to the development of beta-amino acid-containing peptides with a wide range of biological activities, including antimicrobial and receptor-binding properties. nih.govacs.org

Historical Context and Evolution of Homoproline Derivatives in Academic Synthesis

Homoproline, a higher homolog of the natural amino acid proline, and its derivatives have been the subject of considerable synthetic interest due to their unique structural features and biological relevance. nih.gov The substitution of proline with homoproline in peptides has been shown to increase resistance to enzymatic hydrolysis while maintaining biological activity. nih.gov

The synthesis of homoproline derivatives has evolved over the years, with various methodologies being developed to access these valuable building blocks. Early synthetic efforts often involved multi-step sequences. More recent and efficient methods include multicomponent reactions, such as the three-component condensation of aldehydes, asparagine, and N-methylmaleimide to generate polysubstituted homoproline analogs. nih.gov Other synthetic strategies that have been explored include Kowalski ester homologation, sequential conjugate addition-ring-closing metathesis, and asymmetric hydrogenation of cyclic β-enamino acid derivatives. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions have proven to be a powerful tool for the stereoselective synthesis of functionalized homoprolines. researchgate.net The development of methods for the synthesis of β-lactams and β-homoprolines through the fragmentative rearrangement of 5-spirocyclopropaneisoxazolidines has also expanded the synthetic toolbox. nih.gov These synthetic advancements have made a wider range of homoproline derivatives, including those with specific stereochemistry and functionalization, more accessible for their incorporation into peptidomimetics and other bioactive molecules. rsc.org The synthesis of homoproline analogues containing heterocyclic rings has also been explored to create novel organocatalysts. clockss.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(13-23(27)28)26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWTZEARHIOFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Strategies for Incorporating Fmoc L Beta Homohyp Tbu Oh into Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Protocols for Beta-Homoamino Acid Inclusion

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for peptide assembly. nih.govaltabioscience.com However, the inclusion of sterically demanding residues like Fmoc-L-beta-Homohyp(tBu)-OH requires careful optimization of the coupling chemistry, resin selection, and automation protocols to achieve high yields and purity. chempep.com

The efficiency of the amide bond formation is critical when incorporating sterically hindered amino acids. Standard coupling conditions may prove insufficient, leading to incomplete reactions and deletion sequences.

The choice of coupling reagent is paramount for activating the carboxylic acid of this compound to overcome the steric hindrance. Reagents are typically categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. chempep.com For challenging couplings involving bulky amino acids, more potent activating agents are often required. chempep.com

Commonly used carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be effective. chempep.com However, for more demanding couplings, aminium/uronium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally preferred due to their higher reactivity. chempep.comresearchgate.net Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also offer high coupling efficiency, particularly for sterically hindered residues. chempep.com

The addition of nucleophilic additives can further enhance coupling efficiency and suppress side reactions like racemization. While HOBt is standard, HOAt (1-hydroxy-7-azabenzotriazole) can be more effective in difficult couplings due to its ability to form more reactive esters.

| Activating Agent | Additive | Base | Recommended Use for Hindered Couplings |

| DIC | HOBt/HOAt | DIPEA/Collidine | Standard, but may be slow for this compound. |

| HBTU/HCTU | - | DIPEA/Collidine | High efficiency, commonly used for difficult sequences. |

| HATU | - | DIPEA/Collidine | Very high efficiency, often the reagent of choice for highly hindered couplings. |

| PyBOP | - | DIPEA/Collidine | High efficiency, particularly useful in preventing racemization. |

This table presents a selection of common activating agents and additives for SPPS, with recommendations for their use in the context of sterically hindered beta-amino acids like this compound.

Kinetic analysis of the coupling reaction for this compound is crucial for optimizing reaction times and ensuring complete acylation. The rate of coupling for sterically hindered amino acids is significantly slower than for standard proteinogenic amino acids. Monitoring the reaction progress is essential to avoid incomplete couplings, which lead to the formation of deletion peptides.

The completion of the coupling reaction can be monitored qualitatively using colorimetric tests such as the Kaiser test or the chloranil (B122849) test to detect free primary amines on the resin. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and mass spectrometry.

Due to the steric bulk of this compound, extended coupling times or double coupling cycles are often necessary to drive the reaction to completion. A typical double coupling protocol involves a standard coupling time (e.g., 1-2 hours), followed by draining the reaction vessel and adding a fresh solution of the activated amino acid for a second coupling period.

| Parameter | Standard Amino Acid | This compound (Estimated) |

| Typical Coupling Time | 30-60 minutes | 2-4 hours or double coupling |

| Reagent Equivalents | 2-5 eq. | 3-10 eq. |

| Monitoring | Kaiser Test | Kaiser Test (may be less reliable for secondary amines), HPLC of cleaved peptide |

This table provides an estimated comparison of coupling parameters for a standard amino acid versus the sterically hindered this compound.

For peptides incorporating bulky residues like this compound, resins with a lower loading capacity (typically 0.2-0.5 mmol/g) are preferred. cem.com Lower loading helps to minimize intermolecular chain aggregation and ensures better solvation of the growing peptide chains within the resin matrix, thereby improving reagent accessibility.

The polymer matrix of the resin also plays a crucial role. Polystyrene (PS) resins, such as Wang or Rink Amide resins, are widely used but can be prone to aggregation with hydrophobic sequences. researchgate.net Polyethylene glycol (PEG)-grafted PS resins (e.g., TentaGel) or pure PEG-based resins (e.g., ChemMatrix) offer improved swelling properties in a wider range of solvents and can enhance the synthesis of difficult sequences by reducing aggregation.

The choice of linker dictates the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage. For the synthesis of peptide acids, Wang resin is a common choice, while Rink Amide or Sieber Amide resins are used for peptide amides. researchgate.net 2-Chlorotrityl chloride (2-CTC) resin is particularly useful for sterically hindered amino acids as it allows for the attachment of the first amino acid under mild conditions, minimizing racemization. researchgate.netmdpi.com

| Resin Type | Linker | C-Terminal Functionality | Key Advantage for this compound |

| Wang Resin | p-Alkoxybenzyl alcohol | Acid | Standard choice for peptide acids. |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Acid/Protected Fragments | Mild loading conditions, suitable for hindered first amino acid. |

| Rink Amide Resin | Rink Amide | Amide | Standard choice for peptide amides. |

| PEG-PS Resins (e.g., TentaGel) | Various | Acid/Amide | Improved swelling and reduced aggregation. |

This table summarizes common resins used in Fmoc-SPPS and their suitability for synthesizing peptides containing this compound.

Automated peptide synthesizers enhance the efficiency and reproducibility of SPPS. nih.gov However, standard automated protocols may not be sufficient for the successful incorporation of sterically hindered beta-amino acids like this compound.

The primary challenge in automated SPPS is ensuring the completion of both the deprotection and coupling steps. The bulky nature of this compound can slow down both reactions. Incomplete Fmoc group removal will cap the peptide chain, while incomplete coupling results in deletion sequences.

To address these challenges, automated protocols must be modified. This can include programming extended deprotection times with piperidine (B6355638) or using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution. peptide.com For the coupling step, the protocol should allow for extended reaction times or automated double coupling for the hindered residue. Some modern synthesizers can monitor the Fmoc deprotection in real-time by UV absorbance, allowing for the deprotection step to be extended until completion. peptide.com

Microwave-assisted automated SPPS can be particularly beneficial for incorporating difficult amino acids. Microwave energy can accelerate the deprotection and coupling reactions, reducing the required reaction times and potentially improving the purity of the final peptide.

| Challenge | Standard Automated Protocol | Optimized Protocol for Hindered Beta-Amino Acids |

| Incomplete Deprotection | 2 x 10 min with 20% piperidine/DMF | 2 x 20-30 min with 20% piperidine/DMF or addition of DBU. |

| Incomplete Coupling | 1 x 60 min coupling | 2 x 60-120 min coupling (double coupling). |

| Peptide Aggregation | Standard solvent washes (DMF) | Inclusion of "difficult sequence" protocols, use of PEG-based resins. |

| Slow Reaction Kinetics | Room temperature synthesis | Microwave-assisted synthesis to accelerate reactions. |

This table outlines common challenges in automated SPPS with sterically hindered beta-amino acids and provides corresponding solutions.

Coupling Chemistry Optimization for this compound

Solution-Phase Peptide Synthesis Approaches for this compound Containing Peptides

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or for fragment condensation to produce longer peptides. rsc.org The principles of coupling chemistry optimization for this compound in SPPS are also applicable to solution-phase synthesis.

In solution-phase synthesis, the activated this compound is reacted with the N-terminally deprotected amino acid or peptide fragment in a suitable organic solvent. The choice of coupling reagents is similar to SPPS, with carbodiimides (often in combination with HOBt or HOAt) and phosphonium/uronium salt reagents being widely used. researchgate.netrsc.org

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step, ensuring the purity of the final product. However, this also makes the process more labor-intensive and time-consuming compared to automated SPPS.

For the incorporation of this compound, careful control of reaction conditions (temperature, concentration, and reaction time) is crucial to maximize yield and minimize side reactions. Due to the steric hindrance, reaction times are typically longer, and the progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or HPLC.

Chemo-enzymatic Approaches for Site-Specific Incorporation

The integration of enzymatic methods with chemical synthesis provides a powerful toolkit for the site-specific incorporation of non-natural amino acids (nnAAs) like this compound into peptide chains. nih.govportlandpress.com This chemo-enzymatic approach leverages the high specificity and mild reaction conditions of enzymes, which can circumvent challenges associated with purely chemical methods, such as harsh reaction conditions and lack of stereoselectivity. portlandpress.com

One of the primary enzymatic strategies for incorporating nnAAs is through the use of engineered aminoacyl-tRNA synthetases (aaRSs). portlandpress.comresearchgate.net An orthogonal aaRS/tRNA pair can be designed to specifically recognize this compound and its corresponding tRNA, enabling its insertion into a growing polypeptide chain at a designated codon during ribosomal protein synthesis. researchgate.net This technique offers precise control over the placement of the non-natural amino acid within the peptide sequence. nih.gov

Another significant chemo-enzymatic strategy involves the use of ligases. Enzymes such as subtiligase and other engineered proteases can catalyze the formation of peptide bonds between a peptide fragment containing this compound and another peptide or amino acid. This method is particularly advantageous for the convergent synthesis of larger peptides and peptidomimetics. The mild, aqueous conditions of enzymatic ligation are compatible with a wide range of functional groups, thereby preserving the integrity of the complex side chain of this compound.

The success of these chemo-enzymatic approaches is contingent on the substrate specificity of the chosen enzyme. In some cases, the enzyme may need to be engineered through directed evolution or rational design to accommodate the unique steric and electronic properties of this compound.

| Enzymatic Method | Description | Key Advantages | Considerations |

| Engineered Aminoacyl-tRNA Synthetases (aaRS) | Utilizes an orthogonal aaRS/tRNA pair to incorporate the nnAA during ribosomal protein synthesis. portlandpress.comresearchgate.net | High site-specificity and in vivo applicability. nih.govresearchgate.net | Requires engineering of the synthetase to recognize the specific nnAA. |

| Peptide Ligases (e.g., Subtiligase) | Employs enzymes to catalyze the formation of a peptide bond between a peptide containing the nnAA and another peptide fragment. | Mild reaction conditions, high yields, and stereochemical purity. | Enzyme specificity may need to be tailored for the nnAA. |

| Protease-Catalyzed Ligation | Uses proteases in reverse to form peptide bonds under specific conditions. | Readily available enzymes and well-established protocols. | Risk of proteolytic degradation of the product if not carefully controlled. |

Strategies for Minimizing Epimerization During Coupling Reactions

Epimerization, the change in configuration at a stereogenic center, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. thieme-connect.denih.gov The α-carbon of an activated amino acid is susceptible to deprotonation by a base, leading to a loss of stereochemical integrity. peptide.com For this compound, maintaining the stereochemistry at the beta-carbon during coupling is paramount. Several strategies can be employed to minimize the risk of epimerization.

The choice of coupling reagent and additives is a primary factor in controlling epimerization. bachem.com Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can be prone to causing epimerization, but their tendency to do so can be significantly suppressed by the addition of nucleophilic additives. bachem.com These additives react with the activated amino acid to form an intermediate that is less susceptible to epimerization. peptide.com

The reaction conditions, including the choice of solvent and base, also play a crucial role. Non-polar solvents can help to reduce the rate of epimerization. slideshare.net The basicity and steric hindrance of the base used are also important considerations. Sterically hindered, weaker bases are generally preferred as they are less likely to cause deprotonation at the chiral center. highfine.com Furthermore, minimizing the pre-activation time and maintaining a low reaction temperature can help to reduce the extent of epimerization. u-tokyo.ac.jp

For particularly challenging couplings, the use of phosphonium or aminium/uronium-based coupling reagents is often recommended. These reagents promote rapid amide bond formation, which in turn minimizes the lifetime of the activated intermediate and reduces the opportunity for epimerization to occur. creative-peptides.com

| Strategy | Mechanism of Action | Examples | Reported Epimerization Reduction |

| Use of Additives | Forms a less reactive, more stable intermediate that is less prone to deprotonation. peptide.com | Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), 6-Cl-HOBt. peptide.comhighfine.com | Significant suppression of racemization compared to using the coupling reagent alone. peptide.com |

| Choice of Coupling Reagent | Faster coupling rates reduce the time the activated amino acid is susceptible to epimerization. creative-peptides.com | HATU, HCTU, COMU. creative-peptides.com | Generally lower epimerization rates compared to carbodiimides. creative-peptides.com |

| Selection of Base | Sterically hindered and weaker bases are less likely to abstract the proton at the chiral center. highfine.com | N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), 2,4,6-collidine. bachem.comhighfine.com | 2,4,6-collidine has been shown to produce the least racemic product in some cases. highfine.com |

| Solvent Choice | Non-polar solvents can disfavor the formation of the enolate intermediate. slideshare.net | Dichloromethane (DCM), Chloroform. u-tokyo.ac.jp | Polar aprotic solvents like DMF can increase the rate of epimerization. u-tokyo.ac.jp |

| Low Temperature | Reduces the rate of the epimerization reaction. u-tokyo.ac.jp | Coupling at 0°C or below. | Generally effective in slowing down side reactions. u-tokyo.ac.jp |

| No Pre-activation | Minimizes the time the amino acid exists in its activated, epimerization-prone state. researchgate.net | Adding the coupling reagent to the mixture of the amino acid and the amine component. | Can significantly suppress epimerization. researchgate.net |

Conformational Analysis and Structural Determinants in Peptides Incorporating Fmoc L Beta Homohyp Tbu Oh

Impact of Beta-Homohyp(tBu) Residue on Peptide Backbone Conformation

The introduction of a β-amino acid residue, such as L-beta-Homohyp(tBu), into a peptide backbone extends the chain by an additional methylene (B1212753) group compared to its α-amino acid counterpart. This seemingly minor alteration has profound consequences for the local and global conformation of the peptide, primarily due to the increased flexibility and altered hydrogen bonding patterns.

Peptides composed entirely of β-amino acids, or β-peptides, are well-documented to form unique helical structures not observed in α-peptides. The most common of these are the 14-helix, characterized by a 14-membered hydrogen-bonded ring, and the 12-helix. Hybrid helices, such as the 10/12-helix, can also be formed in peptides with a mix of β-amino acid configurations.

The L-beta-Homohyp(tBu) residue, with its specific stereochemistry and cyclic constraint, is expected to be a potent promoter of helical conformations. The pyrrolidine (B122466) ring restricts the torsional angles of the backbone, predisposing the peptide to adopt a folded structure. The additional methylene group in the backbone allows for the formation of the characteristic 14-membered hydrogen-bonded rings that stabilize the 14-helix. Theoretical studies on β-peptides suggest that the 10/12-helix is intrinsically the most stable for the unsubstituted β-peptide backbone, while the 14-helix and 12-helix show similar stabilities in shorter peptides nih.gov. The presence of substituents, such as the bulky t-butylated ring of beta-Homohyp(tBu), can further influence the equilibrium between these helical forms.

Table 1: Comparison of Idealized Helical Parameters

| Helix Type | Residues per Turn | Hydrogen Bond Ring Size | Rise per Residue (Å) |

|---|---|---|---|

| α-helix | 3.6 | 13-membered (i+4 → i) | 1.5 |

| 14-helix | ~3 | 14-membered (i+2 → i) | ~1.7 |

| 12-helix | ~2.5 | 12-membered (i+2 → i) | ~2.0 |

| 10/12-helix | Variable | 10 & 12-membered rings | Variable |

In addition to helices, β-amino acids are known to induce well-defined turn structures, which are crucial for the folding of peptides and proteins. The L-beta-Homohyp(tBu) residue, being a derivative of proline, is anticipated to be a strong turn-inducer. Proline and its analogs are frequently found in β-turns in proteins, where they occupy the i+1 position of the turn.

The incorporation of conformationally constrained residues like L-beta-Homohyp(tBu) can significantly enhance the stability of the resulting secondary structures. The pre-organization of the peptide backbone reduces the entropic penalty associated with folding into a defined conformation. This stability is often observed as an increased resistance to thermal and chemical denaturation.

Furthermore, the presence of a potent structure-inducing residue can direct the folding pathway of the peptide. By nucleating the formation of a specific secondary structure, such as a helix or a turn, the L-beta-Homohyp(tBu) residue can guide the subsequent folding of the rest of the peptide chain. This can lead to more cooperative folding transitions and a more well-defined final structure.

Stereochemical Control and its Role in Conformational Preferences

Stereochemistry is a fundamental determinant of peptide and protein structure. In the context of β-amino acids, the configuration at both the α- and β-carbons dictates the preferred backbone conformation. For Fmoc-L-beta-Homohyp(tBu)-OH, the "L" designation refers to the stereochemistry at the carbon analogous to the α-carbon of proteinogenic amino acids.

Spectroscopic Characterization Methodologies for Conformational Elucidation

Circular dichroism (CD) spectroscopy is a powerful and widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, β-turn, and random coil) give rise to characteristic CD spectra.

For peptides containing L-beta-Homohyp(tBu)-OH, CD spectroscopy would be instrumental in identifying the presence of helical or turn structures. The CD spectra of β-peptides are known to be sensitive to their specific secondary structures. For instance, the 14-helix of β-peptides typically exhibits a strong positive band around 215 nm. However, the interpretation of CD spectra for peptides with unnatural amino acids can be complex, as the spectral features may differ from those of canonical secondary structures. The CD spectra of β-peptides can be very sensitive to small local structural differences, and a single spectrum may represent an average of multiple conformations nih.gov. Therefore, CD data is often used in conjunction with other techniques like NMR for a more detailed structural analysis.

Table 2: Typical CD Spectral Features for Different Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

|---|---|---|

| α-helix | ~192 (+) | ~208 (-), ~222 (-) |

| β-sheet | ~195-200 (+) | ~215-220 (-) |

| β-turn | Variable, often weak signals | Variable |

| 14-helix (β-peptide) | ~215 (+) | ~195 (-) |

| Random Coil | ~215 (+) | ~198 (-) |

(Note: (+) indicates a positive band and (-) indicates a negative band. The exact positions and intensities of the bands can vary depending on the specific peptide sequence and solvent conditions.)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Arrangement

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. For peptides incorporating this compound, advanced NMR experiments provide detailed insights into their spatial arrangement, dynamics, and intramolecular interactions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in this analysis.

COSY and TOCSY: These experiments are used to identify the spin systems of individual amino acid residues, including the beta-amino acid, by revealing scalar coupling networks between protons. This allows for the sequential assignment of resonances along the peptide backbone.

NOESY: This technique is particularly crucial for conformational analysis as it detects through-space interactions between protons that are close in proximity (typically < 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, providing critical distance restraints for structure calculation. For a peptide containing this compound, NOEs between backbone amide protons, alpha-protons, and side-chain protons can define the secondary structure, such as turns or helical motifs.

The analysis of coupling constants, particularly the 3JHNHA coupling, provides information about the dihedral angle φ of the peptide backbone according to the Karplus equation. Chemical shift values, especially for the α- and β-protons, can also be indicative of the local secondary structure.

| NMR Technique | Information Obtained | Relevance for Peptides with this compound |

| 1D 1H NMR | General proton environment and preliminary structural information. | Provides a fingerprint of the peptide and allows for initial assessment of purity and folding. |

| 2D COSY | Through-bond proton-proton correlations (2-3 bonds). | Aids in the assignment of spin systems for each amino acid residue. |

| 2D TOCSY | Through-bond proton-proton correlations within a spin system. | Facilitates the complete assignment of all protons within a residue. |

| 2D NOESY | Through-space proton-proton correlations (< 5 Å). | Provides crucial distance restraints for determining the 3D structure and folding of the peptide. |

| 3J Coupling Constants | Dihedral angle information (e.g., φ angle). | Defines the backbone conformation of the peptide. |

X-ray Crystallography for Solid-State Conformational Data

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules at atomic resolution in the solid state. nih.gov This technique provides an unambiguous picture of the molecular conformation and intermolecular interactions within a crystal lattice. nih.gov

The process involves growing a high-quality single crystal of the peptide containing this compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal:

Precise bond lengths, bond angles, and torsion angles of the peptide backbone and side chains, including the constrained ring of the homohydroxyproline derivative.

The conformation of the pyrrolidine ring of the L-beta-Homohyp(tBu) residue.

Intramolecular hydrogen bonding patterns that stabilize the peptide's secondary structure.

Intermolecular interactions within the crystal, such as hydrogen bonds and van der Waals contacts, which can provide insights into how the peptide might self-assemble.

As with NMR data, specific X-ray crystallographic structures for peptides incorporating this compound are not currently available in published literature. However, the structural data obtained from such an analysis would be invaluable for understanding the rigidifying effect of this particular beta-amino acid on the peptide backbone and for the rational design of peptidomimetics.

Computational Chemistry and Molecular Dynamics Simulations of Beta-Peptide Conformations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape of peptides, including those containing modified amino acids like this compound. nih.gov These methods complement experimental techniques by providing dynamic and energetic insights into peptide structure.

Molecular Mechanics and Quantum Mechanics:

Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is computationally efficient and allows for the exploration of the conformational space of large peptides.

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are often used for smaller fragments of the peptide or to parameterize the force fields used in MM calculations.

Molecular Dynamics Simulations:

MD simulations are used to study the time-dependent behavior of a molecular system. nih.gov An initial peptide structure is placed in a simulated environment (e.g., a box of water molecules), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.

For a peptide containing this compound, MD simulations can:

Predict the most stable conformations in solution by exploring the potential energy surface.

Investigate the flexibility and dynamics of different regions of the peptide.

Simulate the folding process of the peptide.

Study the interaction of the peptide with other molecules, such as proteins or membranes.

The results of MD simulations are often analyzed to determine the population of different secondary structures (e.g., helices, turns, sheets), the presence of stable hydrogen bonds, and the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. nih.gov This information provides a detailed picture of the conformational preferences and dynamics of the peptide. Although specific simulation data for peptides with this compound is not available, the methodology remains a cornerstone for studying the conformational behavior of beta-peptides. nih.govnih.gov

| Computational Method | Type of Information Provided | Application to Peptides with this compound |

| Molecular Mechanics (MM) | Potential energy surfaces, conformational searching. | Efficiently explores the possible conformations of the peptide to identify low-energy structures. |

| Quantum Mechanics (QM) | Electronic structure, accurate energies for small systems. | Used to parameterize force fields for the non-standard amino acid and to study specific interactions in detail. |

| Molecular Dynamics (MD) | Dynamic behavior, conformational ensembles, free energies. | Simulates the movement of the peptide over time in a solvent, providing insights into its flexibility, stability, and preferred conformations. |

Fmoc L Beta Homohyp Tbu Oh in Peptidomimetic Design and Library Generation

Design Principles for Conformationally Constrained Peptidomimetics

A fundamental challenge in using peptides as therapeutic agents is their inherent flexibility, which often leads to poor receptor selectivity and susceptibility to enzymatic degradation. Introducing conformational constraints is a key strategy to overcome these limitations. cam.ac.uk By reducing the number of accessible conformations, the peptide can be "pre-organized" into its bioactive shape, which can lead to a significant increase in binding affinity due to a lower entropic penalty upon binding. cam.ac.uk Fmoc-L-beta-Homohyp(tBu)-OH is an exemplary tool for instituting such constraints.

Natural peptides often adopt specific secondary structures, such as α-helices and β-turns, to interact with their biological targets. youtube.com The ability to replicate these structures using unnatural amino acids is a central goal of peptidomimetic design. Beta-amino acids, including beta-homohydroxyproline derivatives, are particularly adept at this task.

The insertion of beta-amino acids into a peptide chain alters the backbone topology, providing access to novel secondary structures not commonly seen in natural peptides. Oligomers composed entirely of β-amino acids (β-peptides) are known to form stable helices (e.g., the 14-helix) and sheets. nih.gov More strategically, the alternating incorporation of α- and β-amino acid residues can generate α/β-peptides that effectively mimic the spatial arrangement of side chains on one face of an α-helix. nih.govnih.gov This is crucial for disrupting protein-protein interactions that are often mediated by helical domains. pnas.orgwisc.edu The rigid pyrrolidine (B122466) ring of the hydroxyproline (B1673980) moiety in this compound further restricts the available conformational space, making it a powerful residue for stabilizing desired turn or helical structures with high fidelity.

Table 1: Comparison of Backbone Torsional Angles in α- and β-Peptides

| Parameter | α-Amino Acid Residue | β-Amino Acid Residue |

|---|---|---|

| Backbone Bonds | N-Cα, Cα-C' | N-Cβ, Cβ-Cα, Cα-C' |

| Key Torsional Angles | φ (phi), ψ (psi), ω (omega) | φ (phi), θ (theta), ψ (psi), ω (omega) |

| Helical Structures | α-helix, 3₁₀-helix | 14-helix, 12-helix, 10/12-helix |

| Structural Impact | Defined secondary structures | Greater diversity of stable folds nih.gov |

The introduction of a β-amino acid adds an extra carbon atom to the peptide backbone, which inherently increases its flexibility compared to a corresponding α-peptide. However, the strategic use of substituted β-amino acids like this compound allows for precise control over this property. The five-membered ring of the hydroxyproline side chain severely constrains the backbone torsional angles, effectively locking the local peptide chain into a more rigid conformation. mdpi.com

This "local rigidification" can be used to:

Induce Turns: The constrained geometry is ideal for nucleating β-turn structures, which are critical for receptor recognition in many bioactive peptides.

The tert-butyl (tBu) protecting group on the side-chain hydroxyl function also contributes a significant steric effect, further influencing local conformation until its removal in the final stages of synthesis.

Creation of Chemically Diverse Peptidomimetic Libraries

The true power of peptidomimetic building blocks is realized when they are used to generate large libraries of compounds for screening. nih.gov this compound is well-suited for inclusion in such libraries due to its compatibility with standard synthesis methodologies.

Peptidomimetic libraries containing this compound are typically constructed using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu protection strategy. nih.govimperial.ac.uk This method allows for the stepwise assembly of peptide chains on a solid resin support, with excess reagents used to drive reactions to completion. The general cycle for incorporating the building block into a growing peptide chain on a resin is as follows:

Table 2: Steps for Incorporating this compound in SPPS

| Step | Procedure | Purpose |

|---|---|---|

| 1. Deprotection | The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like DMF. | To expose the free amine for the next coupling reaction. |

| 2. Washing | The resin is thoroughly washed with solvent to remove excess deprotection reagent and the cleaved Fmoc adduct. | To ensure a clean environment for the coupling step. |

| 3. Activation | This compound is pre-activated in solution with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). | To convert the carboxylic acid into an active ester, making it highly reactive towards the free amine on the resin. |

| 4. Coupling | The activated amino acid solution is added to the resin, allowing the coupling reaction to proceed. | To form a new peptide bond between the growing chain and the incoming beta-amino acid. |

| 5. Washing | The resin is washed again to remove unreacted reagents and byproducts. | To prepare the resin for the next synthesis cycle. |

This cycle is repeated with different amino acid building blocks to generate a diverse library of peptidomimetics. By using techniques like "split-and-pool" synthesis, vast numbers of unique peptide sequences can be generated, with each resin bead holding a single, unique compound. nih.gov

Once a library is synthesized, it must be screened to identify compounds with the desired properties. Excluding biological activity assays, screening focuses on identifying molecules that bind to a specific target protein or adopt a particular conformation.

Competitive Binding Assays: A common high-throughput method involves competitive binding. drugtargetreview.com A target protein is immobilized, and a fluorescently labeled ligand with known binding affinity is added. Library compounds are then introduced, and a decrease in fluorescence is measured if a library member displaces the labeled ligand from the target's binding site. This allows for the rapid identification of binders. drugtargetreview.com

Label-Free Detection Methods: To avoid potential interference from labels, label-free techniques are often preferred. SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry is a powerful high-throughput technique where a target protein is captured on a specialized surface. acs.org The library is screened against the surface, and unbound molecules are washed away. Mass spectrometry is then used to directly identify which compounds from the library have bound to the target. This method is extremely fast and can screen tens of thousands of compounds per day. acs.org

Affinity Chromatography Screening: The target protein can be immobilized on a chromatography column. The entire peptidomimetic library is passed through the column, and after extensive washing, the compounds that have bound to the target are eluted under harsher conditions and identified by mass spectrometry.

Rational Design of Peptide Analogues with Enhanced Molecular Recognition Properties

Rational design leverages structural information about a target to design ligands with high affinity and specificity. nih.gov The conformational constraints imparted by this compound are a key element in this process. By pre-organizing a peptide into a conformation that mimics the bound state of a native ligand, the entropic penalty of binding is minimized, leading to enhanced molecular recognition and higher binding affinity. cam.ac.uk

For example, if a native peptide ligand is known to adopt a specific β-turn conformation when bound to its receptor, a medicinal chemist can rationally design a new analogue. By replacing key residues in the turn region with a conformationally rigid building block like L-beta-Homohyp, the resulting peptidomimetic can be locked into that bioactive turn structure. This rigid analogue is more likely to fit perfectly into the receptor's binding pocket without requiring a significant and energetically unfavorable conformational change. This approach not only improves affinity but can also enhance selectivity, as the rigid structure is less likely to bind to off-target receptors that may require a different bound conformation.

Stereochemical Manipulation for Optimized Ligand-Receptor Interactions

The incorporation of this compound into peptidomimetic structures offers a powerful tool for the precise control of peptide conformation, which is critical for optimizing interactions with biological targets. The stereochemistry of the β-amino acid backbone and the substituted pyrrolidine ring introduces significant conformational constraints that dictate the three-dimensional shape of the resulting molecule.

In the context of ligand-receptor interactions, the ability to manipulate the stereochemistry of this compound allows for the fine-tuning of the spatial orientation of key pharmacophoric groups. By synthesizing analogues with different stereochemistries at the various chiral centers of the beta-homo-hydroxyproline moiety, it is possible to systematically explore the conformational space and identify the optimal geometry for binding to a specific receptor. This stereochemical control is a crucial element in the rational design of potent and selective peptidomimetics. The cis/trans isomerization of the peptide bond involving the proline ring also significantly affects the conformation of peptides. nih.govrsc.org

Table 1: Impact of Stereochemical Modifications on Ligand-Receptor Interactions

| Stereochemical Feature | Influence on Conformation | Effect on Ligand-Receptor Interaction |

| L-Configuration of β-Backbone | Induces specific turn or helical structures, providing a defined scaffold. | Orients side-chain functionalities for optimal engagement with receptor binding pockets. |

| Pyrrolidine Ring Pucker (Endo/Exo) | Modulates main chain dihedral angles (φ, ψ), influencing the overall peptide topology. nih.gov | Fine-tunes the spatial positioning of pharmacophoric elements to enhance binding affinity and selectivity. |

| Relative Stereochemistry of Substituents | Determines the preferred three-dimensional arrangement of the molecule. | Can lead to either favorable or unfavorable steric interactions within the receptor's binding site. |

Incorporating Side-Chain Diversity for Target Specificity

The chemical structure of this compound provides a versatile platform for the generation of peptidomimetic libraries with extensive side-chain diversity. The hydroxyl group on the pyrrolidine ring serves as a convenient handle for chemical modification, allowing for the introduction of a wide array of functional groups. This capability is instrumental in the development of ligands with high target specificity.

Post-synthetic modification of the hydroxyl group can be achieved through various chemical reactions, such as esterification, etherification, or Mitsunobu reaction, enabling the incorporation of diverse chemical moieties. nih.gov This approach allows for the creation of a library of related compounds from a common peptide backbone, where each member possesses a unique side-chain. Such libraries are invaluable for structure-activity relationship (SAR) studies, as they permit a systematic exploration of the chemical space around a lead compound to identify modifications that enhance binding affinity and specificity for the target receptor.

The generation of peptidomimetic libraries based on the this compound scaffold can be readily integrated into solid-phase peptide synthesis (SPPS) protocols. The Fmoc protecting group allows for the stepwise assembly of the peptide chain, and the tert-butyl (tBu) protection on the hydroxyl group can be selectively removed to allow for on-resin modification of the side-chain. This strategy facilitates the high-throughput synthesis of a large number of distinct peptidomimetics for screening against various biological targets. The ability to introduce diverse side-chains allows for the optimization of interactions with specific sub-pockets of a receptor, thereby enhancing the specificity of the ligand and reducing off-target effects.

Table 2: Strategies for Side-Chain Diversification and Impact on Target Specificity

| Modification Strategy | Type of Diversity Introduced | Impact on Target Specificity |

| Esterification/Amidation of Hydroxyl Group | Introduces a variety of alkyl, aryl, or functionalized acyl groups. | Allows for probing of hydrophobic and aromatic interactions within the binding site. |

| Etherification of Hydroxyl Group | Incorporates different alkyl or aryl ethers, potentially altering hydrogen bonding capabilities. | Can enhance binding affinity by forming new hydrogen bonds or displacing unfavorable water molecules. |

| Mitsunobu Reaction | Enables the introduction of a wide range of nucleophiles, including azides, thiols, and phenols, with inversion of stereochemistry. nih.gov | Provides access to a broader range of chemical functionalities and stereoisomers for comprehensive SAR studies. |

| Click Chemistry on Azide-Modified Side-Chain | Allows for the efficient and specific conjugation of various alkynes, leading to triazole-containing side-chains. | Facilitates the rapid generation of a large and diverse library of compounds with high purity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.